molecular formula C21H29FN2O2S B6079728 7-[(2-Fluoro-5-methoxyphenyl)methyl]-2-(thian-4-yl)-2,7-diazaspiro[4.5]decan-6-one

7-[(2-Fluoro-5-methoxyphenyl)methyl]-2-(thian-4-yl)-2,7-diazaspiro[4.5]decan-6-one

Cat. No.: B6079728
M. Wt: 392.5 g/mol
InChI Key: LGBLIPZDYLTWCI-UHFFFAOYSA-N
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Description

7-[(2-Fluoro-5-methoxyphenyl)methyl]-2-(thian-4-yl)-2,7-diazaspiro[45]decan-6-one is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2-Fluoro-5-methoxyphenyl)methyl]-2-(thian-4-yl)-2,7-diazaspiro[4.5]decan-6-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the fluoro and methoxy groups: These functional groups are typically introduced through electrophilic aromatic substitution reactions.

    Thian-4-yl group incorporation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

7-[(2-Fluoro-5-methoxyphenyl)methyl]-2-(thian-4-yl)-2,7-diazaspiro[4.5]decan-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or reduce double bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

Chemistry

In chemistry, 7-[(2-Fluoro-5-methoxyphenyl)methyl]-2-(thian-4-yl)-2,7-diazaspiro[4.5]decan-6-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are of interest for the development of new therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In industry, this compound can be used in the production of advanced materials with specific properties, such as high strength or conductivity. Its unique structure allows for the design of materials with tailored characteristics.

Mechanism of Action

The mechanism of action of 7-[(2-Fluoro-5-methoxyphenyl)methyl]-2-(thian-4-yl)-2,7-diazaspiro[4.5]decan-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    7-[(2-Fluoro-5-methoxyphenyl)methyl]-2-(thian-4-yl)-2,7-diazaspiro[4.5]decan-6-one: shares similarities with other spirocyclic compounds, such as spirooxindoles and spirocyclic lactams.

    Fluoro-substituted compounds: Compounds with fluoro groups, such as fluoroanilines and fluorobenzenes, exhibit similar reactivity patterns.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and spirocyclic structure. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

7-[(2-fluoro-5-methoxyphenyl)methyl]-2-(thian-4-yl)-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29FN2O2S/c1-26-18-3-4-19(22)16(13-18)14-23-9-2-7-21(20(23)25)8-10-24(15-21)17-5-11-27-12-6-17/h3-4,13,17H,2,5-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGBLIPZDYLTWCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)CN2CCCC3(C2=O)CCN(C3)C4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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